molecular formula C8H7Br2Cl B2513265 1,2-bis(bromomethyl)-3-chlorobenzene CAS No. 22479-40-9

1,2-bis(bromomethyl)-3-chlorobenzene

Cat. No.: B2513265
CAS No.: 22479-40-9
M. Wt: 298.4
InChI Key: MJKWKYYKPQSZGF-UHFFFAOYSA-N
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Description

1,2-bis(bromomethyl)-3-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 2, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(bromomethyl)-3-chlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2-dimethylbenzene (o-xylene) to form 1,2-bis(bromomethyl)benzene, followed by chlorination to introduce the chlorine atom at the 3-position. The reaction conditions typically involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(bromomethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 1,2-dimethyl-3-chlorobenzene.

Scientific Research Applications

1,2-bis(bromomethyl)-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2-bis(bromomethyl)-3-chlorobenzene involves its interaction with various molecular targets and pathways. The bromomethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

1,2-bis(bromomethyl)-3-chlorobenzene can be compared with other similar compounds such as:

    1,2-bis(bromomethyl)benzene: Lacks the chlorine atom, resulting in different reactivity and applications.

    1,3-bis(bromomethyl)-2-chlorobenzene: Positional isomer with different substitution pattern, affecting its chemical properties.

    1,2-bis(chloromethyl)-3-bromobenzene: Similar structure but with reversed halogen substitution, leading to distinct reactivity.

Properties

IUPAC Name

1,2-bis(bromomethyl)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKWKYYKPQSZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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